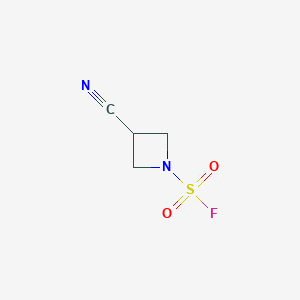

3-Cyanoazetidine-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C4H5FN2O2S |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-cyanoazetidine-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H5FN2O2S/c5-10(8,9)7-2-4(1-6)3-7/h4H,2-3H2 |

InChI Key |

MONWANZOKGGDNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1S(=O)(=O)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyanoazetidine 1 Sulfonyl Fluoride and Analogues

Precursor Synthesis and Functionalization of the Azetidine (B1206935) Core

The construction of the functionalized azetidine scaffold is the foundational step. This involves forming the strained four-membered ring and then introducing the necessary substituents that will be present in the final molecule.

The synthesis of the azetidine ring, a four-membered saturated azaheterocycle, can be achieved through various cyclization strategies. magtech.com.cn A common approach involves the intramolecular cyclization of precursors containing both an amine and a suitable leaving group. For instance, 3-substituted azetidines can be prepared from acyclic amino alcohol precursors. arkat-usa.org One established route to a key precursor, 1-benzylazetidin-3-ol, starts with the reaction of benzylamine (B48309) and 2-(chloromethyl)oxirane. nih.gov The resulting amino alcohol undergoes an intramolecular cyclization to form the azetidine ring. nih.gov

General strategies for forming the azetidine core often rely on intramolecular nucleophilic substitution, where the nitrogen atom displaces a leaving group to close the ring. magtech.com.cn Other methods include the ring-opening of epoxides with amines followed by cyclization and palladium-catalyzed C-H amination reactions. chemicalbook.comrsc.orgfrontiersin.org The choice of method often depends on the desired substitution pattern and the availability of starting materials. The synthesis of diversely substituted N-aryl-2-cyanoazetidines, for example, has been accomplished from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a final base-induced ring closure. organic-chemistry.org

Table 1: Selected Methods for Azetidine Core Synthesis

| Starting Material(s) | Key Transformation | Product Type |

| Benzylamine + 2-(chloromethyl)oxirane | Epoxide opening and intramolecular cyclization | 1-Benzylazetidin-3-ol nih.gov |

| β-Amino alcohols | N-arylation, N-cyanomethylation, mesylation, cyclization | N-Aryl-2-cyanoazetidines organic-chemistry.org |

| 1-Arenesulfonylaziridines + Dimethylsulfoxonium methylide | Ring expansion | 1-Arenesulfonylazetidines organic-chemistry.org |

| Chiral N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | Chiral Azetidin-3-ones nih.gov |

With the azetidine core in hand, the next critical step is the introduction of the cyano group at the 3-position. A prevalent strategy involves the conversion of a 3-oxoazetidine precursor. For example, a protected 3-hydroxyazetidine, such as tert-butyl 3-hydroxyazetidine-1-carboxylate, can be oxidized to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. nih.gov

This ketone then serves as an electrophile in a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ylide, such as that derived from diethyl (cyanomethyl)phosphonate. nih.gov This reaction efficiently forms a carbon-carbon double bond, yielding a 3-(cyanomethylene)azetidine intermediate. nih.gov Subsequent reduction of this exocyclic double bond would lead to the desired 3-cyanoazetidine. Another approach involves starting with a pre-formed 3-cyanoazetidine salt and protecting the nitrogen atom, for instance, with a Boc group using di-tert-butyl dicarbonate, to yield tert-butyl 3-cyanoazetidine-1-carboxylate. chemicalbook.com

Table 2: Pathway to 3-Cyanoazetidine from a 3-Hydroxy Precursor

| Step | Precursor | Reagent(s) | Intermediate/Product |

| 1 | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Oxidizing Agent (e.g., Dess-Martin periodinane) | tert-Butyl 3-oxoazetidine-1-carboxylate nih.gov |

| 2 | tert-Butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, Base (e.g., KOtBu) | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate nih.gov |

The final functionalization of the core structure is the attachment of the sulfonyl fluoride (B91410) moiety to the azetidine nitrogen. This creates the class of compounds known as Azetidine Sulfonyl Fluorides (ASFs). acs.orgnih.gov The synthesis of these compounds has been reported as part of the development of versatile reagents for drug discovery. acs.orgnih.gov

The general synthetic route to four-membered ring sulfonyl fluorides, including ASFs, can be achieved via a three-step sequence starting from a corresponding tertiary alcohol. acs.org This process involves thiol alkylation, followed by oxidation to a sulfonyl-level intermediate, and a final elimination/fluorination sequence to furnish the sulfonyl fluoride. acs.org If the azetidine nitrogen is protected (e.g., with a Boc or benzyl (B1604629) group), a deprotection step is required before the N-fluorosulfonylation can occur. nih.gov The deprotected azetidine can then be reacted with a suitable fluorosulfonylating agent, such as sulfuryl fluoride (SO₂F₂), or more commonly, by a two-step procedure involving initial reaction with sulfuryl chloride (SO₂Cl₂) followed by halogen exchange.

Fluorosulfonylation Approaches

The introduction of the S(VI)-F bond is a key transformation in the synthesis of the target compound. This can be accomplished through several methods, primarily involving the conversion of more readily available sulfonyl chlorides or the direct conversion of sulfonic acids.

The most conventional and widely used method for synthesizing sulfonyl fluorides is the nucleophilic halogen exchange (Halex) reaction of the corresponding sulfonyl chlorides. mdpi.comccspublishing.org.cn This approach involves treating an azetidine-1-sulfonyl chloride intermediate with a suitable fluoride source. ccspublishing.org.cn

A variety of fluorinating agents can be employed for this transformation. Early methods utilized aqueous solutions of potassium fluoride (KF). ccspublishing.org.cn However, to improve efficiency and minimize hydrolysis of the sulfonyl fluoride product, alternative conditions have been developed. Sharpless and coworkers reported an improved method using potassium bifluoride (KHF₂), which provides a milder and more effective conversion for both alkyl and aryl sulfonyl chlorides. ccspublishing.org.cn Another efficient system uses a combination of KF and a phase-transfer catalyst like 18-crown-6 (B118740) in an aprotic solvent such as acetonitrile. ccspublishing.org.cnnih.gov

Table 3: Common Reagents for Sulfonyl Chloride to Sulfonyl Fluoride Conversion

| Fluoride Source | Typical Conditions | Advantages/Notes |

| Potassium Fluoride (KF) | Aqueous solution, boiling | Pioneering method, risk of hydrolysis ccspublishing.org.cn |

| KF / 18-crown-6 | Acetonitrile, room temp. | "Naked fluoride" method, improved efficiency ccspublishing.org.cn |

| Potassium Bifluoride (KHF₂) | Acetonitrile/THF, room temp. | Mild, high yield, minimizes hydrolysis ccspublishing.org.cnnih.gov |

| Tetrabutylammonium fluoride (TBAF) | (t-BuOH)₄ complex | Used in one-pot procedures ccspublishing.org.cn |

Recent advancements have focused on developing more direct and milder routes to sulfonyl fluorides that bypass the often harsh conditions required to generate sulfonyl chlorides. nih.govresearchgate.net These methods allow for the direct conversion of stable and readily available sulfonic acids or their salts. nih.govrsc.org

Two complementary strategies have been demonstrated for this direct deoxyfluorination. nih.gov One approach utilizes thionyl fluoride (SOF₂), which can be generated in situ, to convert sulfonic acid sodium salts into sulfonyl fluorides in high yields and short reaction times. nih.govrsc.org A second, complementary method employs the bench-stable solid deoxyfluorinating agent Xtalfluor-E®, which allows for the conversion of both aryl and alkyl sulfonic acids and their salts under mild conditions. nih.govrsc.org Another one-pot protocol transforms sulfonates into sulfonyl fluorides using cyanuric chloride as an activator, followed by treatment with potassium bifluoride (KHF₂). nih.gov These methods represent a significant improvement, avoiding the handling of reactive sulfonyl chloride intermediates and offering broader substrate compatibility. nih.govnih.gov

Green Chemistry Protocols for Sulfonyl Fluoride Generation

The development of environmentally benign synthetic methods is crucial for the pharmaceutical and agrochemical industries. digitellinc.comosaka-u.ac.jp Traditional methods for synthesizing sulfonyl fluorides often rely on toxic reagents like SO2F2 gas or KHF2 and organic solvents. osaka-u.ac.jpeurekalert.org Recent innovations have focused on safer, more sustainable alternatives.

One approach enables nucleophilic fluorination in water, a widely recognized green solvent, by using a surfactant-based catalytic system. digitellinc.com This method has been successfully applied to convert sulfonyl chlorides to sulfonyl fluorides with good conversions (up to 93%) by optimizing parameters such as surfactant, temperature, and fluoride source. digitellinc.com

Another significant advancement is the development of a method that converts readily available thiols and disulfides into sulfonyl fluorides using potassium fluoride (KF) as the fluorine source. osaka-u.ac.jpsciencedaily.comasiaresearchnews.com A key reagent in this process, SHC5®, facilitates the efficient synthesis of a wide range of sulfonyl fluorides, including those with aromatic, aliphatic, and heterocyclic groups. osaka-u.ac.jpsciencedaily.com This protocol is noted for its simplicity, scalability, and low environmental impact, as it produces only non-toxic sodium and potassium salts as by-products. osaka-u.ac.jpeurekalert.orgasiaresearchnews.com This method aligns with the principles of "click chemistry," which emphasizes high selectivity and yield. osaka-u.ac.jpsciencedaily.com

Table 1: Comparison of Green Synthesis Protocols for Sulfonyl Fluorides

| Feature | Surfactant-Catalyzed Method in Water | Thiol/Disulfide Conversion Method |

|---|---|---|

| Starting Materials | Sulfonyl Chlorides | Thiols, Disulfides |

| Fluoride Source | Various Fluoride Salts | Potassium Fluoride (KF) |

| Solvent | Water | Not specified, but noted as eco-friendly |

| Key Advantage | Use of environmentally benign solvent | Use of readily accessible raw materials, non-toxic byproducts osaka-u.ac.jpsciencedaily.com |

| Reported Yield | Up to 93% digitellinc.com | High efficiency reported osaka-u.ac.jp |

| Byproducts | Dependent on fluoride source | NaCl and KCl osaka-u.ac.jpsciencedaily.com |

Advanced Synthetic Routes to Functionalized Azetidine Sulfonyl Fluorides

Beyond the initial formation of the sulfonyl fluoride group, advanced strategies are required to construct the functionalized azetidine ring itself. These methods provide access to complex azetidine scaffolds that are otherwise challenging to synthesize. researchgate.netresearchgate.net

Azetidine sulfonyl fluorides (ASFs) have been developed as potent reagents for electrophilic azetidinylation. researchgate.netnih.govacs.org Unlike the typical Sulfur-Fluoride Exchange (SuFEx) reactivity seen with many sulfonyl fluorides, certain 3-substituted azetidine-1-sulfonyl fluorides undergo an unusual defluorosulfonylation (deFS) reaction pathway. nih.govresearchgate.netnih.gov

This deFS process occurs under mild thermal conditions (e.g., 60 °C) and generates a reactive azetidine carbocation intermediate. researchgate.netnih.gov This electrophilic intermediate can then be trapped by a wide range of nucleophiles, including amines, to form 3,3-disubstituted azetidines. nih.gov This strategy allows for the modular synthesis of functionalized azetidines and has been used to prepare analogues of marketed drugs and other bioactive compounds. nih.govchemrxiv.org The reaction demonstrates high functional group tolerance, making it a valuable tool for late-stage functionalization in drug discovery. nih.gov

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. bris.ac.ukchemrxiv.orgnih.gov This approach allows for the rapid construction of complex and stereodefined azetidine libraries. nih.govjove.com

In one strategy, C3-substituted ABBs are activated at the nitrogen atom by various electrophiles, leading to a tandem functionalization and rearrangement that furnishes 1,3-difunctionalized azetidines. nih.gov A versatile cation-driven activation strategy has been developed that uses Csp3 precursors to form reactive cations in situ, which then react with the ABB. nih.gov Another method involves the direct pentafluorosulfanylation of 3-aryl ABBs using SF5Cl, which proceeds via a radical chain mechanism to form N–SF5 azetidines. chemrxiv.org This methodology has also been extended to N–SF4CF3 bond formation. chemrxiv.org

Furthermore, a multicomponent reaction has been designed involving a digitellinc.comosaka-u.ac.jp-Brook rearrangement followed by a strain-release-driven anion relay sequence. bris.ac.uk This allows for the modular and rapid synthesis of substituted azetidines by varying three different electrophilic coupling partners. bris.ac.uk

Photochemical and radical-mediated reactions offer powerful and often complementary strategies for accessing densely functionalized azetidines. researchgate.netchemrxiv.orgnih.gov These methods can create complex substitution patterns that are difficult to achieve through traditional ground-state reactions. researchgate.net

A visible-light-driven method utilizes an organic photosensitizer to promote the homolytic cleavage of sulfonylimine precursors. chemrxiv.org The resulting radical intermediates are intercepted by azabicyclo[1.1.0]butanes (ABBs) in a radical strain-release (RSR) process, leading to the chemoselective double functionalization of the ABB and the formation of a difunctionalized azetidine in a single step. researchgate.netchemrxiv.org This method has been applied to synthesize derivatives of bioactive molecules like Celecoxib and Naproxen. chemrxiv.org

Another photochemical approach involves the copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides. nih.gov Under visible light irradiation, a range of ynamides smoothly cyclize to produce highly functionalized azetidines with excellent control over regioselectivity. nih.gov This highlights the utility of photoredox catalysis in accessing the azetidine core structure. nih.govcharnwooddiscovery.com

Table 2: Overview of Advanced Synthetic Routes to Functionalized Azetidines

| Synthetic Strategy | Key Intermediate/Precursor | Reaction Type | Key Features |

|---|---|---|---|

| Electrophilic Azetidinylation | Azetidine Sulfonyl Fluoride (ASF) | Defluorosulfonylation (deFS) | Forms azetidine carbocation; mild thermal conditions; broad nucleophile scope. researchgate.netnih.gov |

| Strain-Release Functionalization | 1-Azabicyclo[1.1.0]butane (ABB) | Cation-promoted rearrangement | Tandem N/C3-functionalization; high modularity. bris.ac.uknih.gov |

| Photochemical/Radical Methods | ABB / Ynamides | Radical Strain-Release / Radical Cyclization | Visible-light mediated; access to densely functionalized products; single-step transformations. chemrxiv.orgnih.gov |

Reactivity and Mechanistic Insights of 3 Cyanoazetidine 1 Sulfonyl Fluoride

Exploration of the Unique Reactivity Profile of Azetidine (B1206935) Sulfonyl Fluorides

Azetidine sulfonyl fluorides (ASFs) exhibit a distinct reactivity that sets them apart from other related electrophiles. This reactivity is primarily centered on the sulfonyl fluoride (B91410) group, which can be selectively activated under different conditions to engage in either C-N bond formation via a carbocation intermediate or S-N/S-O bond formation through nucleophilic substitution at the sulfur center. acs.org

Defluorosulfonylation (deFS) Reaction Pathway and Subsequent Carbocation Generation

Azetidine sulfonyl fluorides can undergo an unusual defluorosulfonylation (deFS) reaction, which represents a significant departure from the canonical reactivity of sulfonyl fluorides. nih.govacs.org This pathway is initiated under mild thermal conditions, typically around 60 °C, and proceeds through a unimolecular substitution (SN1) mechanism. nih.govresearchgate.net The reaction involves the extrusion of sulfur dioxide (SO₂) and a fluoride ion, leading to the formation of a planar, highly reactive azetidine-3-carbocation intermediate. researchgate.net

This carbocation is then readily trapped by a wide array of nucleophiles, enabling the synthesis of diverse 3,3-disubstituted azetidines. nih.govnih.gov This deFS pathway provides a powerful and mild method for creating complex molecular scaffolds, offering an attractive alternative to other methods that generate similar structures, such as those using azabicyclo[1.1.0]butane (ABB) reagents. nih.govacs.org The reaction demonstrates high functional group tolerance, making it suitable for late-stage functionalization in complex molecule synthesis. nih.gov

Comparative Reactivity Analysis with Other Sulfonyl Halides

The reactivity of sulfonyl fluorides is notably different from that of other sulfonyl halides, particularly sulfonyl chlorides. The key distinction lies in the stability of the sulfur-halogen bond. The sulfur-fluorine bond in sulfonyl fluorides is significantly stronger and more stable than the sulfur-chlorine bond in sulfonyl chlorides. nih.govacs.org This enhanced stability means that sulfonyl fluorides are generally more resistant to hydrolysis and can be carried through various synthetic steps without decomposition. nih.gov

While sulfonyl chlorides readily react with nucleophiles, their higher reactivity can sometimes lead to a lack of selectivity. In contrast, the robust nature of sulfonyl fluorides allows for more controlled and selective activation. nih.gov The deFS pathway is a unique mode of reactivity for these strained-ring sulfonyl fluorides, as the more common reaction for this class of compounds is the Sulfur(VI) Fluoride Exchange (SuFEx) pathway. nih.govacs.org This dual reactivity, controlled by reaction conditions, provides a level of synthetic versatility not typically observed with more reactive sulfonyl halides.

Nucleophilic Reactions Involving the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a key hub for reactivity, primarily engaging nucleophiles through two distinct, condition-dependent mechanisms: SuFEx and deFS. This allows for the selective formation of either sulfur-heteroatom bonds or carbon-heteroatom bonds from the same starting material.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and its Reaction Scope

Sulfur(VI) Fluoride Exchange (SuFEx) is a highly reliable and versatile click chemistry reaction. nih.gov For azetidine sulfonyl fluorides, the SuFEx pathway becomes accessible under anionic conditions, which contrasts with the thermal activation required for the deFS pathway. nih.govresearchgate.net This reaction involves the direct nucleophilic attack at the electrophilic sulfur(VI) center, displacing the fluoride ion to form a new bond between the sulfur and the nucleophile. nih.gov

The scope of SuFEx with azetidine sulfonyl fluorides is typically extended to "hard" anionic nucleophiles. researchgate.net By controlling the nucleophilicity and basicity of the reaction medium, one can selectively favor the SuFEx pathway over the competing deFS reaction. This provides access to novel strained-ring sulfur(VI) motifs, such as azetidine sulfonamides and sulfonate esters, which are challenging to synthesize through other methods. nih.govacs.org

Coupling Reactions with Diverse Nucleophiles (e.g., amines, alcohols, phosphorus-containing nucleophiles, sulfur-containing nucleophiles)

The dual reactivity of 3-cyanoazetidine-1-sulfonyl fluoride allows it to couple with a broad spectrum of nucleophiles, leading to a variety of functionalized azetidine products. The choice of reaction conditions (thermal vs. anionic) dictates the reaction pathway and the final product structure. nih.govresearchgate.net

Amines: Neutral amine nucleophiles readily participate in the deFS pathway upon heating, affording 3-aminoazetidine derivatives. nih.gov This reaction exhibits broad functional group tolerance, allowing for the azetidinylation of complex molecules like fluoxetine (B1211875) and amlodipine. nih.gov Conversely, deprotonated amines (amides) can react through the SuFEx pathway to yield azetidine-1-sulfonamides. nih.gov

Alcohols: Alkoxides and phenolates are effective nucleophiles in the SuFEx reaction, leading to the formation of the corresponding sulfonate esters. The utility of this reaction has been demonstrated in the conjugation of complex molecules, such as cholesterol. nih.gov

Phosphorus-containing nucleophiles: Trialkyl phosphites have been shown to be successful nucleophiles in the deFS reaction. The presumed mechanism involves the trapping of the azetidine carbocation by the phosphite, followed by a fluoride-mediated dealkylation in an Arbuzov-type mechanism to yield azetidine phosphonates. nih.govacs.org

Sulfur-containing nucleophiles: Sulfoximines are competent nucleophiles for the deFS reaction. nih.govresearchgate.net Additionally, carbon pronucleophiles derived from sulfones and sulfoxides can participate in SuFEx-type reactions to form new C-S bonds. researchgate.net

| Nucleophile Type | Example Nucleophile | Reaction Pathway | Product Class |

|---|---|---|---|

| Amines (Neutral) | Morpholine, Fluoxetine | deFS | 3-Aminoazetidines |

| Amines (Anionic) | Deprotonated Amines | SuFEx | Azetidine-1-sulfonamides |

| Alcohols (Anionic) | Cholesterol Alkoxide, Phenolates | SuFEx | Azetidine-1-sulfonate Esters |

| Nitrogen Heterocycles | NH-Azoles | deFS | 3-(Azolyl)azetidines |

| Phosphorus Nucleophiles | Triethylphosphite | deFS | Azetidine-3-phosphonates |

| Sulfur Nucleophiles | Sulfoximines | deFS | 3-(Sulfoximinyl)azetidines |

| Other | Sodium Azide (NaN₃) | SuFEx | Azetidine-1-sulfonyl Azide |

Reactivity of the Cyano Group and the Azetidine Ring System

The reactivity of the azetidine ring is largely dictated by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to reactions that either maintain or release it. In the context of the deFS pathway, the azetidine ring is the foundation of the carbocation intermediate, and its integrity is maintained throughout the coupling process. nih.gov The stability of the N-sulfonylated azetidine ring is significantly higher than that of an aziridine (B145994) ring, which allows for its facile handling while still providing a driving force for unique reactivity under the right conditions. rsc.orgrsc.org

Chemical Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can undergo various transformations. For this compound, these reactions provide pathways to introduce new functional groups, such as carboxylic acids and amides, or to create new carbon-carbon bonds at the adjacent position.

Hydrolysis:

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids or their corresponding salts. libretexts.orglibretexts.org The reaction progresses through an amide intermediate. lumenlearning.com In the context of this compound, the cyano group is expected to hydrolyze to first form 3-(aminocarbonyl)azetidine-1-sulfonyl fluoride and subsequently azetidine-1-sulfonyl fluoride-3-carboxylic acid.

Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous acid (e.g., HCl). Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating nucleophilic attack by water. libretexts.orglumenlearning.com The final product is the free carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: The reaction involves heating the nitrile with an aqueous alkali solution (e.g., NaOH). The strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org This process initially yields the salt of the carboxylic acid (e.g., sodium carboxylate), and ammonia (B1221849) is liberated. libretexts.org

| Condition | Intermediate Product | Final Product | Mechanism Summary |

|---|---|---|---|

| Acidic (e.g., aq. HCl, heat) | 3-(Aminocarbonyl)azetidine-1-sulfonyl fluoride | Azetidine-1-sulfonyl fluoride-3-carboxylic acid | Protonation of nitrile followed by nucleophilic attack of water. lumenlearning.com |

| Alkaline (e.g., aq. NaOH, heat) | 3-(Aminocarbonyl)azetidine-1-sulfonyl fluoride | Sodium salt of Azetidine-1-sulfonyl fluoride-3-carboxylic acid | Direct nucleophilic attack by hydroxide ion. libretexts.org |

Alkylation at the α-Position:

The carbon atom adjacent to the cyano group (the α-carbon) is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. This process is a powerful method for forming new C-C bonds. Research on related N-protected azetidines has established methods for α-lithiation followed by electrophile trapping, a strategy applicable here. uni-muenchen.de The strong electron-withdrawing nature of both the cyano group and the sulfonyl fluoride group would facilitate the formation of this carbanion.

| Step | Reagents | Intermediate | Example Product (with R-X) |

|---|---|---|---|

| 1. Deprotonation | Strong base (e.g., Lithium diisopropylamide, LDA) | Azetidine-3-carbonitrile carbanion | - |

| 2. Electrophilic Trap | Electrophile (e.g., Alkyl halide, R-X) | - | 3-Alkyl-3-cyanoazetidine-1-sulfonyl fluoride |

Ring-Opening Reactions of the Strained Azetidine Core

The four-membered azetidine ring possesses significant ring strain, making it susceptible to nucleophilic ring-opening reactions. nih.gov This reactivity provides a pathway to synthesize linear, functionalized amine derivatives. The presence of the N-sulfonyl fluoride group significantly influences the ring's reactivity.

Nucleophilic attack can lead to the cleavage of either the C2-N or C4-N bond. The regioselectivity of this opening is a critical aspect. In many cases, the azetidine nitrogen is first quaternized to form a highly reactive azetidinium salt, which acts as a better leaving group and facilitates the ring-opening process. researchgate.net Nucleophiles such as halides can then open the ring to give 3-halopropyl amine derivatives. researchgate.net

A distinct reaction pathway for azetidine sulfonyl fluorides involves a defluorosulfonylation (deFS) process. nih.gov Under mild thermal activation, these compounds can act as precursors to azetidine carbocations, which can then be trapped by a wide range of nucleophiles to yield 3,3-disubstituted azetidines. nih.gov

| Reaction Type | Conditions / Reagents | Key Intermediate | General Product Structure |

|---|---|---|---|

| Nucleophilic Ring-Opening | 1. Quaternization (e.g., MeI) 2. Nucleophile (e.g., Bu₄NX) | Azetidinium salt | γ-Halo-N-alkyl-N-sulfonylpropylamine |

| Defluorosulfonylation (deFS) | Mild thermal activation (e.g., 60 °C), Nucleophile | Azetidine carbocation | 3-Substituted azetidine derivatives |

Stereoselective Control in Azetidine Functionalization

The synthesis of functionalized azetidines with precise control over stereochemistry is crucial, as the three-dimensional arrangement of substituents is vital for biological activity in medicinal chemistry. uni-muenchen.de Stereoselective functionalization of the this compound ring allows for the creation of complex and well-defined molecular architectures.

Diastereoselective approaches are common, where a pre-existing chiral center on the molecule directs the approach of an incoming reagent to one face of the ring over the other. For instance, the α-alkylation described previously can be rendered stereoselective if a chiral auxiliary is employed or if the substrate already possesses a stereocenter. uni-muenchen.de

Another powerful strategy involves the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). uni-muenchen.de Nucleophilic addition to in-situ generated ABBs can produce highly functionalized, stereodefined azetidine intermediates. uni-muenchen.de Furthermore, the development of catalytic, asymmetric methods, such as the gold-catalyzed oxidative cyclization to form chiral azetidin-3-ones, showcases the advanced strategies available for establishing stereocenters within the azetidine framework. nih.gov

| Strategy | Description | Key Principle | Reference Concept |

|---|---|---|---|

| Diastereoselective Alkylation | Alkylation of an enolate derived from a chiral azetidine substrate. | An existing stereocenter directs the approach of the electrophile. | α-lithiation and electrophile trapping on chiral azetidines. uni-muenchen.de |

| Strain-Release Functionalization | Nucleophilic opening of a strained precursor like 1-azabicyclo[1.1.0]butane. | Controlled cleavage of a strained bond to form a stereodefined product. uni-muenchen.de | Modular synthesis via 3-lithiated ABBs. nih.gov |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to guide the formation of the azetidine ring or its functionalization. | The catalyst creates a chiral environment that favors one stereoisomer. | Gold-catalyzed synthesis of chiral azetidin-3-ones. nih.gov |

Applications of 3 Cyanoazetidine 1 Sulfonyl Fluoride in Advanced Organic Synthesis

As a Versatile Building Block for the Construction of Complex Organic Molecules

The inherent reactivity of 3-cyanoazetidine-1-sulfonyl fluoride (B91410), stemming from both ring strain and the electrophilic nature of the sulfonyl fluoride, allows for its elaboration into a wide array of more complex structures. Chemists have leveraged these properties to synthesize highly functionalized azetidine (B1206935) derivatives and to assemble novel heterocyclic systems.

Synthesis of Highly Functionalized Azetidine Derivatives

The 3-cyanoazetidine-1-sulfonyl fluoride scaffold serves as an excellent starting point for the synthesis of a diverse range of substituted azetidines. The sulfonyl fluoride group can undergo nucleophilic substitution, while the azetidine ring can be manipulated through various chemical transformations.

One notable application involves a defluorosulfonylation (deFS) reaction. nih.gov In this process, azetidine sulfonyl fluorides react with nucleophiles, such as amines, under mild thermal conditions to generate 3-substituted azetidines. nih.gov This reaction proceeds through the formation of an azetidinyl carbocation intermediate, which is then trapped by the nucleophile. nih.gov This methodology provides a modular approach to introduce a variety of functionalities at the 3-position of the azetidine ring.

Furthermore, the versatility of 3-cyanoazetidine derivatives is highlighted in multicomponent reactions. While not directly starting from the sulfonyl fluoride, the broader utility of the 3-cyanoazetidine core in such reactions underscores its value as a foundational building block for complex molecule synthesis. nih.gov

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| PMP(Cbz)ASF | Morpholine, K₂CO₃, Acetonitrile, 60 °C | 3-Morpholinyl-azetidine derivative | Not specified | nih.gov |

| PMP(Cbz)ASF then TMSI | Morpholine, K₂CO₃, Acetonitrile, 60 °C; then TMSI | N-H 3-amino-azetidine derivative | 78% (for Cbz removal) | nih.gov |

PMP(Cbz)ASF : A protected form of an azetidine sulfonyl fluoride.

Assembly of Novel Heterocyclic Architectures (e.g., spirocyclic sultams)

A significant application of this compound and related compounds is in the synthesis of novel heterocyclic architectures, particularly spirocyclic sultams. These structures are of interest in medicinal chemistry due to their three-dimensional nature and potential to mimic natural products.

A one-pot intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides provides an efficient route to spirocyclic β- and γ-sultams. nih.gov This transformation involves the reduction of the cyano group to a primary amine, which then undergoes an intramolecular sulfonylation with the sulfonyl fluoride moiety. nih.gov The reaction is typically carried out using a reducing agent such as sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst. nih.gov This methodology has been shown to be scalable and effective for a range of substrates, leading to the formation of these complex heterocyclic systems in good yields. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Heterocyclic cyanoalkylsulfonyl fluorides | NaBH₄, NiCl₂·6H₂O, MeOH | Spirocyclic β- or γ-sultams | 48-84% | nih.gov |

Role in Chemical Diversification and Compound Library Generation

The modular reactivity of this compound makes it an ideal scaffold for the generation of compound libraries for drug discovery and chemical biology. Its ability to undergo distinct and sequential chemical transformations allows for the rapid creation of a multitude of structurally diverse molecules from a single starting material.

Creation of Structurally Diverse Organic Compounds through Modular Approaches

The concept of modular synthesis is central to the utility of this compound in library generation. The sulfonyl fluoride group can participate in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions that enable the efficient and reliable formation of covalent bonds. nih.gov This allows for the coupling of the azetidine scaffold to a wide range of molecular fragments.

By combining the reactivity of the sulfonyl fluoride with transformations of the cyano group and modifications of the azetidine nitrogen, a three-dimensional chemical space can be explored. This modular approach facilitates the systematic variation of substituents around the azetidine core, leading to the generation of focused compound libraries with tailored properties.

Utility as Linker Motifs for Chemical Conjugation

The bifunctional nature of this compound and its derivatives makes them attractive as linker motifs in chemical conjugation. The ability to react selectively at different positions on the molecule allows for the tethering of two different molecular entities, such as a small molecule and a biomolecule, or two components of a PROTAC (PROteolysis TArgeting Chimera).

The sulfonyl fluoride can act as a reactive handle for attachment to one molecule, while the cyano group or the azetidine nitrogen can be functionalized for connection to a second molecule. This "plug-and-play" approach is highly valuable in the construction of complex molecular architectures for various applications in chemical biology and medicinal chemistry.

Integration into Catalytic Transformations

The reactivity of the functional groups present in this compound allows for its participation in various catalytic transformations, further expanding its synthetic utility.

The sulfonyl fluoride moiety, while generally stable, can be activated under catalytic conditions to undergo amidation. A broad-spectrum, catalytic method for the amidation of sulfonyl fluorides using a combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives has been developed. chemrxiv.org This protocol allows for the efficient synthesis of sulfonamides, which are important functional groups in many pharmaceutical agents. chemrxiv.org This catalytic activation of the S-F bond provides a mild and efficient way to derivatize the sulfonyl fluoride group in this compound.

Furthermore, the cyano group itself is amenable to a wide range of catalytic transformations. For instance, catalytic methods for the translocation of a cyano group have been reported, showcasing the potential for rearranging the functionality within a molecule. nih.gov Additionally, the cyano group can be transformed into other functional groups, such as amines or aldehydes, through catalytic reduction or hydrolysis, respectively, opening up further avenues for diversification. researchgate.net The development of catalytic systems for the activation of C-F bonds, while not directly targeting the S-F bond, also points to the broader potential for catalytic functionalization of fluorinated compounds. mdpi.com

| Functional Group | Catalytic Transformation | Reagents and Conditions | Product Functional Group | Reference |

| Sulfonyl Fluoride | Amidation | cat. HOBt, silicon additives, amine | Sulfonamide | chemrxiv.org |

| Cyano Group | Reduction | LiAlH₄, Et₂O | Amine | researchgate.net |

| Cyano Group | Reduction | Diisobutylaluminium hydride, CH₂Cl₂ | Aldehyde | researchgate.net |

Palladium-Catalyzed Cyclopropanation Reactions

A thorough review of chemical databases and scholarly articles reveals no published research detailing the use of this compound as a substrate or reagent in palladium-catalyzed cyclopropanation reactions. While palladium catalysis is a well-established and versatile tool for the synthesis of cyclopropane (B1198618) rings from various precursors, the application of this compound in this specific context has not been reported.

Other Transition Metal-Catalyzed Transformations for Azetidine Functionalization

Similarly, a comprehensive search of the scientific literature indicates a lack of studies employing this compound in other transition metal-catalyzed transformations aimed at the functionalization of the azetidine core. The reactivity of the sulfonyl fluoride group and the cyano-substituted azetidine ring has been explored in different chemical contexts, but not in conjunction with transition metal catalysts for reactions such as cross-coupling, C-H activation, or other related functionalization strategies.

Further research is required to explore the potential of this compound in these advanced synthetic applications.

Theoretical and Computational Investigations of 3 Cyanoazetidine 1 Sulfonyl Fluoride

Quantum Chemical Calculations for Understanding Reactivity and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and potential energy surfaces of chemical reactions. For azetidine (B1206935) sulfonyl fluorides (ASFs), these calculations help to elucidate the factors that control the competition between different reaction pathways, such as defluorosulfonylation (deFS) and Sulfur-Fluoride Exchange (SuFEx). digitellinc.comchemrxiv.org

Azetidine sulfonyl fluorides are a class of reagents known for their dual reactivity. digitellinc.com Depending on the reaction conditions, they can undergo either a deFS reaction, which involves the loss of SO₂ and fluoride (B91410) to form a carbocation, or a SuFEx reaction, a click chemistry process where a nucleophile displaces the fluoride at the sulfur(VI) center. acs.orgnih.gov

Computational studies on the related oxetane (B1205548) sulfonyl fluorides (OSFs) have supported the formation of a carbocation as the rate-determining step in the deFS pathway. researchgate.net A similar mechanism is proposed for ASFs, where mild thermal activation facilitates the generation of a strained azetidinyl carbocation intermediate that can be trapped by various nucleophiles. chemrxiv.orgnih.gov DFT calculations are employed to map the energy profile of this process, identifying transition states and intermediates to rationalize the reaction's feasibility under specific conditions.

The SuFEx pathway, in contrast, typically proceeds under anionic conditions. digitellinc.comresearchgate.net DFT studies can model the nucleophilic attack at the sulfur atom, calculating the activation energy barriers for fluoride displacement. For 3-cyanoazetidine-1-sulfonyl fluoride, the strongly electron-withdrawing nature of the cyano group at the 3-position is expected to have a significant impact on these pathways. It would likely destabilize the formation of a carbocation at the adjacent carbon, potentially increasing the energy barrier for the deFS pathway compared to other substituted ASFs. Conversely, its inductive effect could influence the electrophilicity of the sulfur center, modulating the kinetics of the SuFEx reaction.

| Reaction Pathway | Reaction Type | Key Intermediate | Calculated Activation Energy (kcal/mol) | Governing Conditions |

|---|---|---|---|---|

| deFS | Defluorosulfonylation | Azetidinyl Carbocation | 20-25 | Mild thermal, neutral/basic |

| SuFEx | Sulfur-Fluoride Exchange | Pentacoordinate Sulfur Intermediate | 15-20 | Anionic nucleophiles |

The four-membered azetidine ring is not planar and exists in puckered conformations. The degree of puckering and the preferred orientation of substituents are critical to the molecule's stability and reactivity. Computational conformational analysis can determine the lowest energy conformations of this compound.

The analysis involves calculating the relative energies of different ring puckering states and the rotational barriers of the sulfonyl fluoride and cyano groups. The cyano group at the 3-position can exist in either a pseudo-axial or pseudo-equatorial position. DFT calculations can predict the energetic preference between these conformers. The electron-withdrawing cyano group and the bulky sulfonyl fluoride group introduce significant steric and electronic effects that influence the ring's geometry and the accessibility of the reactive centers to incoming reagents.

Molecular Modeling and Dynamics Simulations for Chemical Interactions

While quantum chemical calculations focus on the intrinsic properties of a molecule, molecular modeling and dynamics (MD) simulations are used to study its behavior in a condensed phase, such as in a solvent or interacting with other molecules. nih.gove3s-conferences.org MD simulations can model the explicit interactions between this compound and solvent molecules, providing insights into solvation effects on conformational preferences and reaction dynamics.

These simulations can also be used to understand how the molecule might interact with a biological target, such as an enzyme's active site. By simulating the dynamic movement of the ligand and receptor over time, researchers can identify key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) and predict binding affinities, which is crucial in the context of drug discovery. mdpi.com

Structure-Reactivity Relationship Elucidation via Computational Methods

Computational methods provide a quantitative framework for understanding structure-reactivity relationships. By systematically modifying the structure of this compound in silico (e.g., changing substituents, altering stereochemistry) and calculating the resulting changes in electronic properties and reaction energy barriers, a clear picture of how structure dictates reactivity emerges.

Future Directions and Perspectives in 3 Cyanoazetidine 1 Sulfonyl Fluoride Chemistry

Development of Innovative and Sustainable Synthetic Routes

The synthesis of highly functionalized azetidines, including 3-Cyanoazetidine-1-sulfonyl fluoride (B91410) , is a non-trivial task. Current perspectives on its synthesis are largely based on analogous preparations of other substituted azetidine-1-sulfonyl fluorides. A plausible and innovative future direction for its synthesis would involve a multi-step sequence starting from readily available precursors.

A potential synthetic pathway could commence with the protection of 3-hydroxyazetidine, followed by the conversion of the hydroxyl group to a nitrile. A key patent describes the synthesis of N-substituted-3-cyanoazetidines by reacting the corresponding azetidin-3-ol (B1332694) with an alkylsulfonyl halide, followed by reaction with an alkali metal cyanide. google.com The final step would then be the introduction of the sulfonyl fluoride moiety at the nitrogen atom.

Future research will likely focus on developing more convergent and sustainable routes. This could involve the use of greener solvents, catalytic methods to reduce waste, and processes that avoid hazardous reagents. A comparison of potential innovative synthetic steps is outlined in the table below.

| Step | Current Proposed Method | Potential Innovative Method | Advantages of Innovative Method |

| Nitrile Formation | Mesylation followed by cyanide displacement | Direct cyanation of the alcohol using a catalyst | Fewer steps, reduced waste, milder conditions |

| Sulfonyl Fluoride Formation | Reaction with sulfuryl fluoride | One-pot N-derivatization and fluorination | Increased efficiency, potential for flow chemistry |

Discovery of Unexplored Reactivity Pathways and Transformations

The reactivity of azetidine-1-sulfonyl fluorides is dominated by two primary pathways: Sulfur-Fluoride Exchange (SuFEx) and defluorosulfonylation (deFS). nih.govacs.org These pathways offer a gateway to a diverse range of derivatives, and their application to 3-Cyanoazetidine-1-sulfonyl fluoride is a fertile ground for future investigation.

The SuFEx pathway involves the reaction of the sulfonyl fluoride with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other sulfur(VI) derivatives. This "click" reactivity is highly efficient and has a broad scope. nih.govacs.org In contrast, the deFS pathway proceeds through the formation of an azetidinyl cation upon mild thermal activation, which can then be trapped by a variety of nucleophiles. nih.govacs.org This reaction provides access to 3,3-disubstituted azetidines.

The presence of the electron-withdrawing cyano group at the 3-position is expected to significantly influence the reactivity of the azetidine (B1206935) ring and the sulfonyl fluoride group. Future research will need to explore how this substituent impacts the balance between the SuFEx and deFS pathways.

| Reactivity Pathway | Description | Potential Products from this compound |

| Sulfur-Fluoride Exchange (SuFEx) | Nucleophilic substitution at the sulfur atom. nih.govacs.org | Sulfonamides, Sulfonate esters |

| Defluorosulfonylation (deFS) | Formation of an azetidinyl cation followed by nucleophilic attack. nih.govacs.org | 3-amino-3-cyanoazetidines, 3-alkoxy-3-cyanoazetidines |

Expansion of Synthetic Utility in Complex Chemical Synthesis

The unique structural features of This compound make it an attractive building block for the synthesis of complex molecules, particularly in the context of drug discovery. The rigid azetidine core can serve as a non-classical bioisostere for other commonly used rings, while the cyano group and the sulfonyl fluoride moiety provide orthogonal handles for further functionalization.

Future applications in complex synthesis will likely leverage the dual reactivity of the molecule. For instance, the sulfonyl fluoride could be used as a covalent warhead to target specific amino acid residues in proteins, while the cyano group could be transformed into other functional groups, such as amines or carboxylic acids, to modulate the pharmacological properties of the molecule.

Integration with Emerging Methodologies (e.g., continuous flow chemistry, advanced photocatalysis)

The integration of emerging technologies like continuous flow chemistry and advanced photocatalysis holds immense promise for the synthesis and functionalization of This compound .

Advanced Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. Recent studies have shown the utility of photocatalysis in the synthesis of functionalized azetidines. This methodology could be applied to develop novel transformations of This compound , such as the introduction of complex substituents at the azetidine ring through radical-mediated processes.

The table below summarizes the potential impact of these emerging methodologies.

| Methodology | Potential Application to this compound | Expected Benefits |

| Continuous Flow Chemistry | Multi-step synthesis from starting materials | Enhanced safety, scalability, and process control |

| Advanced Photocatalysis | Late-stage functionalization of the azetidine ring | Access to novel derivatives under mild conditions |

Q & A

Q. How can isotopic labeling (e.g., ¹⁸O or ¹³C) elucidate the mechanism of sulfonyl fluoride reactions?

- Methodological Answer : Synthesize ¹⁸O-labeled this compound via exchange reactions in H₂¹⁸O. Track isotopic incorporation using HRMS or NMR to distinguish between nucleophilic substitution and hydrolysis pathways . For ¹³C-labeled analogs, monitor reaction intermediates via in situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.